molecular formula C11H11BrN2O3 B1484141 6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-68-5

6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484141
CAS RN: 2097997-68-5
M. Wt: 299.12 g/mol
InChI Key: JHKGKEBXQUYUAJ-UHFFFAOYSA-N
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Description

6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-Br-PTP), also known as 6-bromo-2-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a novel heterocyclic compound with potential applications in a variety of scientific research fields. 6-Br-PTP is a derivative of tetrahydropyrimidine and is an important synthetic intermediate in the synthesis of a variety of organic compounds. This compound can be synthesized using a variety of methods, including an acid-catalyzed cyclization reaction and an alkali-catalyzed cyclization reaction. It has a wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" focuses on the synthesis of heterocyclic compounds that exhibit diverse biological activities. For example, studies have explored the synthesis of dihydropyrimidine derivatives through multi-step chemical reactions, highlighting the importance of specific structural motifs for biological activity (Udayakumar et al., 2017). These synthetic methodologies are crucial for developing new pharmaceuticals and understanding the relationship between chemical structure and biological function.

Potential Antimicrobial and Anticancer Activities

Several studies have investigated the antimicrobial and anticancer potential of compounds similar to the one . For instance, new heterocyclic compounds derived from bromo-furan and pyrimidine dione structures have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains (Mageed et al., 2021). Additionally, derivatives of dihydropyrimidine have been synthesized and preliminarily evaluated for their in vitro cytotoxic effects, indicating potential applications in cancer therapy (Udayakumar et al., 2017).

Development of Novel Therapeutic Agents

Research into compounds with similar structures to "6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" also extends to the development of novel therapeutic agents. For example, the antiparasitic activities of highly conjugated pyrimidine-2,4-dione derivatives have been assessed, demonstrating significant efficacy against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, which suggests their potential as antiprotozoal agents (Azas et al., 2003).

properties

IUPAC Name

6-(5-bromofuran-2-yl)-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-6(2)14-10(15)5-7(13-11(14)16)8-3-4-9(12)17-8/h3-6H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGKEBXQUYUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
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6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
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6-(5-Bromofuran-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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